Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol
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Overview
Description
Poly(1,4-cyclohexanedimethanol adipate) is a type of polyester synthesized from 1,4-cyclohexanedimethanol and adipic acid. This compound is known for its excellent mechanical properties, thermal stability, and biodegradability, making it a valuable material in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(1,4-cyclohexanedimethanol adipate) is typically synthesized through a melt polycondensation reaction. The process involves heating 1,4-cyclohexanedimethanol and adipic acid in the presence of a catalyst, such as titanium butoxide, at elevated temperatures (around 200-250°C) under reduced pressure to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of poly(1,4-cyclohexanedimethanol adipate) follows a similar melt polycondensation process but on a larger scale. The reaction is carried out in a continuous reactor system to ensure consistent quality and high molecular weight of the polymer .
Chemical Reactions Analysis
Types of Reactions
Poly(1,4-cyclohexanedimethanol adipate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the polymer can be hydrolyzed in the presence of water, leading to the breakdown of the polymer into its monomeric units.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Hydrolysis: The major products are 1,4-cyclohexanedimethanol and adipic acid.
Oxidation: The major products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Poly(1,4-cyclohexanedimethanol adipate) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which poly(1,4-cyclohexanedimethanol adipate) exerts its effects is primarily through its physical and chemical properties. The polymer’s biodegradability is due to the hydrolysis of its ester bonds, which can be catalyzed by enzymes or chemical reagents. The molecular targets and pathways involved in its biodegradation include esterases and other hydrolytic enzymes that break down the polymer into its monomeric units .
Comparison with Similar Compounds
Poly(1,4-cyclohexanedimethanol adipate) can be compared with other similar polyesters, such as:
Poly(ethylene terephthalate): Known for its high strength and thermal stability but less biodegradable compared to poly(1,4-cyclohexanedimethanol adipate).
Poly(butylene adipate-co-terephthalate): Similar in terms of biodegradability but has different mechanical properties and thermal behavior.
Poly(lactic acid): Highly biodegradable and biocompatible but has lower thermal stability compared to poly(1,4-cyclohexanedimethanol adipate).
These comparisons highlight the unique combination of properties that make poly(1,4-cyclohexanedimethanol adipate) a valuable material in various applications.
Properties
Molecular Formula |
C14H26O6 |
---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H16O2.C6H10O4/c9-5-7-1-2-8(6-10)4-3-7;7-5(8)3-1-2-4-6(9)10/h7-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
QSJVQHSQKDXEQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CO)CO.C(CCC(=O)O)CC(=O)O |
Related CAS |
33478-30-7 |
Origin of Product |
United States |
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